Aprikalim

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

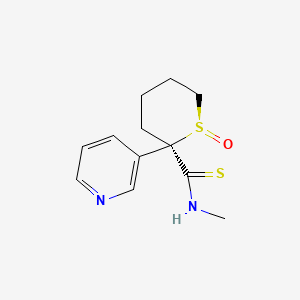

Aprikalim is a chemical compound with the molecular formula C12H16N2OS2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. The compound contains 16 hydrogen atoms, 12 carbon atoms, 2 nitrogen atoms, 1 oxygen atom, and 2 sulfur atoms .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Aprikalim involves multiple steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of the carbon-nitrogen and carbon-sulfur bonds under controlled conditions. Common reagents used in the synthesis include organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired reaction pathways are followed.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors. This process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

化学反応の分析

Types of Reactions

Aprikalim undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Involves the replacement of one atom or group of atoms with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like hydroxide or cyanide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced.

科学的研究の応用

Aprikalim has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of Aprikalim involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The compound’s effects are mediated through binding to active sites or allosteric sites on proteins, altering their function and activity.

類似化合物との比較

Similar Compounds

Aprikalim: A related compound with similar structural features but different functional groups.

Sulfoxides and Sulfones: Compounds with similar sulfur-containing structures.

Amines and Alcohols: Compounds with similar nitrogen and oxygen-containing structures.

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions

生物活性

Aprikalim, a potassium adenosine triphosphate (KATP) channel opener, has garnered attention for its diverse biological activities, particularly in the context of cardiovascular and neurological health. This article delves into the compound's mechanisms of action, effects on various biological systems, and relevant research findings.

This compound functions primarily as a KATP channel opener, which leads to hyperpolarization of the cell membrane and subsequent relaxation of smooth muscle. This action is crucial for its vasodilatory effects and its role in neuroprotection during ischemic events.

Key Mechanisms:

- Vasodilation : this compound induces vasorelaxation in vascular tissues by opening KATP channels, leading to decreased intracellular calcium levels and muscle relaxation .

- Neuroprotection : In models of spinal cord ischemia, this compound has shown potential in reducing neuronal injury by enhancing blood flow and minimizing oxidative stress .

1. Effects on Spinal Cord Ischemic Injury

A study involving rabbits demonstrated that this compound administration prior to induced spinal cord ischemia significantly improved neurologic outcomes compared to controls. The results indicated:

- Tarlov Scores : Group treated with this compound had higher scores (indicating better neurologic function) than untreated groups at multiple time points post-injury (P < 0.025) .

- Histological Assessment : There was a notable increase in the number of surviving motor neurons in the this compound group compared to controls (21.2 ± 4.9 vs. 8.0 ± 2.7; P < 0.001) and a lower histologic injury score (1.67 ± 1.03 vs. 0.50 ± 0.55; P = 0.03) .

| Parameter | Control Group | This compound Group | P-value |

|---|---|---|---|

| Tarlov Score | Lower | Higher | < 0.025 |

| Number of Motor Neurons | 8.0 ± 2.7 | 21.2 ± 4.9 | < 0.001 |

| Histologic Injury Score | Higher | Lower | < 0.03 |

2. Vasorelaxant Effects

In isolated human internal mammary artery (IMA) studies, this compound exhibited significant vasorelaxant effects against various vasoconstrictors:

- Relaxation percentages ranged from 57% for norepinephrine to 93% for angiotensin II .

- The EC50 values indicated that this compound's potency varied depending on the specific vasoconstrictor used, demonstrating its selective action.

Clinical Implications

The vasodilatory properties of this compound suggest potential applications in treating conditions like hypertension and ischemic heart disease, where improved blood flow can mitigate damage to tissues.

Animal Models

In animal studies, this compound has consistently shown protective effects against ischemic damage across various organ systems, reinforcing its potential as a therapeutic agent in both acute and chronic settings.

特性

CAS番号 |

132562-26-6 |

|---|---|

分子式 |

C12H16N2OS2 |

分子量 |

268.4 g/mol |

IUPAC名 |

(1R,2R)-N-methyl-1-oxo-2-pyridin-3-ylthiane-2-carbothioamide |

InChI |

InChI=1S/C12H16N2OS2/c1-13-11(16)12(6-2-3-8-17(12)15)10-5-4-7-14-9-10/h4-5,7,9H,2-3,6,8H2,1H3,(H,13,16)/t12-,17-/m1/s1 |

InChIキー |

GKEMHVLBZNVZOI-SJKOYZFVSA-N |

SMILES |

CNC(=S)C1(CCCCS1=O)C2=CN=CC=C2 |

異性体SMILES |

CNC(=S)[C@@]1(CCCC[S@]1=O)C2=CN=CC=C2 |

正規SMILES |

CNC(=S)C1(CCCCS1=O)C2=CN=CC=C2 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

aprikalim N-methyl-2-(3-pyridyl)tetrahydrothiopyran-2-carbothioamide-1-oxide RP 49356 RP 52891 RP-49356 RP-52891 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。